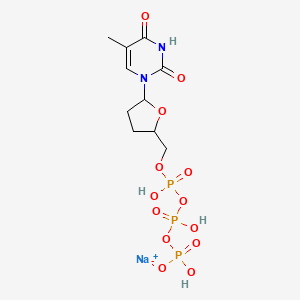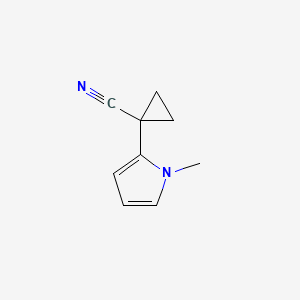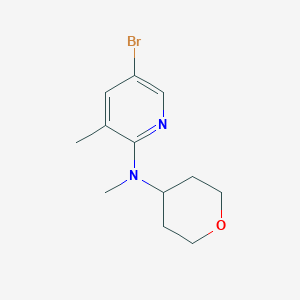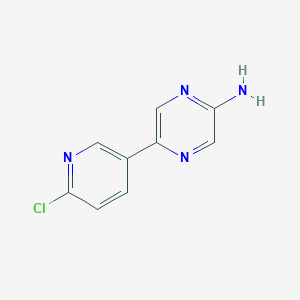
3'-Deoxythymidine-5'-triphosphate lithium salt-100mM aqueous solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxythymidine-5’-triphosphate lithium salt is a chemical compound used primarily in molecular biology and biochemistry. It is a derivative of thymidine, a nucleoside component of DNA, and is modified to include three phosphate groups and lithium ions. This compound is often used in various biochemical assays and research applications due to its role in DNA synthesis and repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxythymidine-5’-triphosphate lithium salt typically involves the phosphorylation of deoxythymidine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxythymidine are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected deoxythymidine is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Deprotection: The protecting groups are removed to yield the desired triphosphate compound.
Lithium Salt Formation: The final step involves the conversion of the triphosphate compound into its lithium salt form by reacting it with lithium hydroxide.
Industrial Production Methods: Industrial production of 3’-Deoxythymidine-5’-triphosphate lithium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxythymidine-5’-triphosphate lithium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield deoxythymidine monophosphate and inorganic phosphate.
Enzymatic Reactions: It serves as a substrate for DNA polymerases and other enzymes involved in DNA synthesis and repair.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Enzymatic Reactions: Conducted in buffered solutions with optimal pH and temperature conditions for enzyme activity.
Major Products Formed:
Hydrolysis: Deoxythymidine monophosphate and inorganic phosphate.
Enzymatic Reactions: Extended DNA strands or repaired DNA segments.
Applications De Recherche Scientifique
3’-Deoxythymidine-5’-triphosphate lithium salt is widely used in scientific research, including:
DNA Sequencing: It is used as a substrate in DNA sequencing reactions to incorporate thymidine residues into the growing DNA strand.
Polymerase Chain Reaction (PCR): It is an essential component in PCR reactions for amplifying DNA sequences.
DNA Repair Studies: It is used to study the mechanisms of DNA repair and the role of thymidine triphosphates in these processes.
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and DNA-protein interactions.
Mécanisme D'action
The primary mechanism of action of 3’-Deoxythymidine-5’-triphosphate lithium salt involves its incorporation into DNA by DNA polymerases. The compound acts as a substrate for these enzymes, allowing the addition of thymidine residues to the growing DNA strand. This process is crucial for DNA replication and repair, ensuring the fidelity and integrity of the genetic material.
Molecular Targets and Pathways:
DNA Polymerases: The compound targets DNA polymerases, which catalyze the addition of nucleotides to the DNA strand.
DNA Repair Pathways: It is involved in various DNA repair pathways, including base excision repair and nucleotide excision repair.
Comparaison Avec Des Composés Similaires
Deoxythymidine-5’-triphosphate (dTTP): A naturally occurring nucleotide used in DNA synthesis.
3’-Azido-3’-deoxythymidine-5’-triphosphate: A modified nucleotide used in antiviral research.
Uniqueness: 3’-Deoxythymidine-5’-triphosphate lithium salt is unique due to its lithium salt form, which can influence its solubility and stability in aqueous solutions. This property makes it particularly useful in specific biochemical assays and research applications where these characteristics are advantageous.
Propriétés
Formule moléculaire |
C10H16N2NaO13P3 |
|---|---|
Poids moléculaire |
488.15 g/mol |
Nom IUPAC |
sodium;[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);/q;+1/p-1 |
Clé InChI |
QJSZKDPCBDXBCK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)

![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)

![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)
